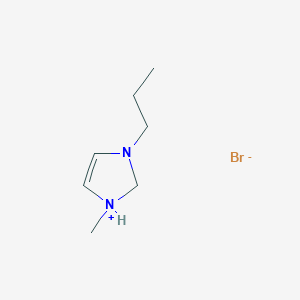

1H-Imidazolium, 1-methyl-3-propyl-, bromide

Vue d'ensemble

Description

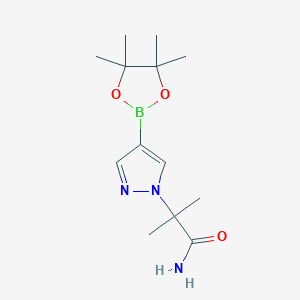

1-Methyl-3-propylimidazolium Bromide is an imidazolium salt . It functions as a plasmodium inhibitor with anti-plasmodium activity .

Synthesis Analysis

The synthesis of 1-Methyl-3-propylimidazolium Bromide can be achieved from 1-Methylimidazole and 1-Bromopropane .Molecular Structure Analysis

The molecular formula of 1H-Imidazolium, 1-methyl-3-propyl-, bromide is C7H13BrN2 . The molecular weight is 205.096 .Applications De Recherche Scientifique

Application 1: Aqueous Batteries

- Summary of the Application : “1H-Imidazolium, 1-methyl-3-propyl-, bromide” is used in the development of a new water-based battery design. This design is safer and more energy-efficient than traditional lithium-ion batteries .

- Methods of Application : The researchers developed a mixed halogen electrolyte, containing both iodide (I–) and bromide (Br–) ions in an acidic solution. The introduction of bromine, another halogen element capable of transferring electrons, provided a stepping stone for this difficult chemistry, increasing the reaction rate and suppressing the formation of nuisance byproducts .

- Results or Outcomes : The water-battery has a lifetime of over 1,000 charge-discharge cycles. By hacking the chemistry taking place inside the water electrolyte, the team dramatically boosted both the energy density and the overall performance of aqueous batteries .

Application 2: Grignard Reactions

- Summary of the Application : “1H-Imidazolium, 1-methyl-3-propyl-, bromide” can be used in Grignard reactions, which are a class of organometallic chemical reactions .

- Methods of Application : Grignard reagents are prepared by insertion of Mg metal into the carbon-halogen bond of alkyl and aryl halides .

- Results or Outcomes : The resulting Grignard reagents are important and versatile classes of organometallics, which contain a carbon-magnesium bond .

Application 3: Plasmodium Inhibitor

Propriétés

IUPAC Name |

1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKJXSIVSWFKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C[NH+](C=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazolium, 1-methyl-3-propyl-, bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester](/img/structure/B1530518.png)

![7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1530519.png)

![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B1530522.png)

![1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine](/img/structure/B1530531.png)

![4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1530536.png)